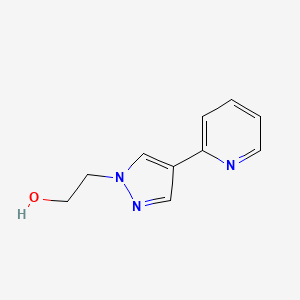
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine
Übersicht
Beschreibung
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine, also known as 2-EPP, is a synthetic compound that has recently become of great interest in the scientific community due to its potential applications in various fields. The compound has been studied for its ability to act as an inhibitor for enzymes, for its potential use in drug delivery systems, and for its potential therapeutic applications. 2-EPP has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). It has also been found to have potential applications in drug delivery systems, as it has been shown to be able to penetrate the cell membrane and bind to the target proteins. Additionally, 2-EPP has been found to have potential therapeutic applications, as it has been found to have anti-cancer and anti-inflammatory effects.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Polymerization
The pyrazolylamine ligands, including variants of 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine, have been utilized in nickel(II) catalyzed oligomerization and polymerization of ethylene. These nickel complexes, when activated with aluminum co-catalysts, are capable of catalyzing the formation of butene, hexene, and high molecular weight linear high-density polyethylene. The products and their properties are significantly influenced by the choice of co-catalyst and solvent (Obuah et al., 2014).
Synthesis of Novel Heterocyclic Compounds
Efficient synthesis methods have been developed using pyrazole-5-amine derivatives, which may include structures similar to 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine, to create new pyrazolo[3,4-b]pyridine products. These methods are useful in preparing N-fused heterocycle products with good to excellent yields (Ghaedi et al., 2015).
Potential in Anticancer Applications
A series of novel pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, likely involving structures akin to 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine, were synthesized and evaluated for in vitro cytotoxicity against various human cancer cell lines. Some of these compounds demonstrated moderate to significant cytotoxicity, suggesting potential as anticancer agents (Alam et al., 2018).
Application in Copolymerization of CO2
Pyrazolyl compounds, which may include variants of the specified chemical, have been used to react with zinc(II) to form complexes that serve as catalysts for the copolymerization of CO2 and cyclohexene oxide. These catalysts are effective under solvent-free conditions and can selectively form poly(cyclohexene carbonate) with high selectivity and moderate molecular weights (Matiwane et al., 2020).
Eigenschaften
IUPAC Name |
2-(2-ethyl-5-pyridin-4-ylpyrazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-2-16-11(3-6-13)9-12(15-16)10-4-7-14-8-5-10/h4-5,7-9H,2-3,6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTSLKNISUOXOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=NC=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















